![molecular formula C10H14N4O B14604990 2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide CAS No. 59708-31-5](/img/structure/B14604990.png)
2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound features a triazene group attached to a benzamide moiety, which can impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide typically involves the reaction of 3-ethyl-3-methyltriazene with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The triazene group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of triazene oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide involves its interaction with specific molecular targets. The triazene group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or receptors. This can result in various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved may vary depending on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Exhibits similar biological activities and is used in various research applications.
Uniqueness
2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide is unique due to its triazene group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
59708-31-5 |
|---|---|
Fórmula molecular |
C10H14N4O |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
2-[[ethyl(methyl)amino]diazenyl]benzamide |
InChI |
InChI=1S/C10H14N4O/c1-3-14(2)13-12-9-7-5-4-6-8(9)10(11)15/h4-7H,3H2,1-2H3,(H2,11,15) |
Clave InChI |
ZGVJFJUCBDUCFS-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)N=NC1=CC=CC=C1C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Ethyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14604908.png)
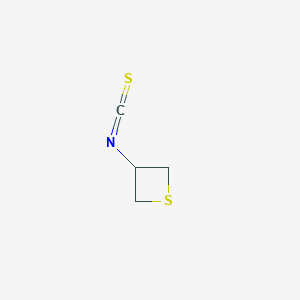
![Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate](/img/structure/B14604928.png)
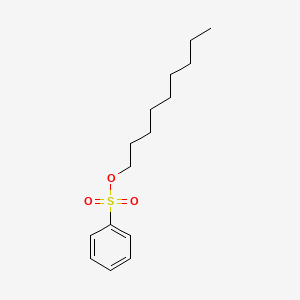
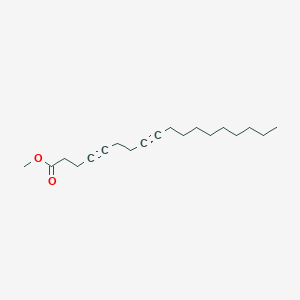



![1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole](/img/structure/B14604953.png)

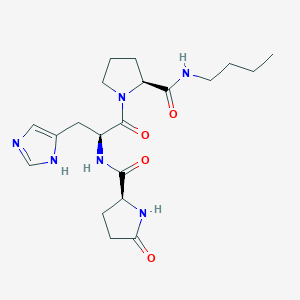
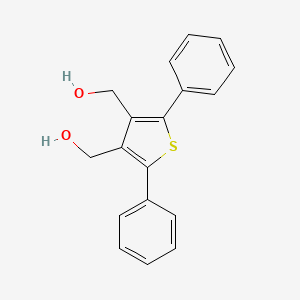

![Methyl 5-[2-(2-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14605003.png)
